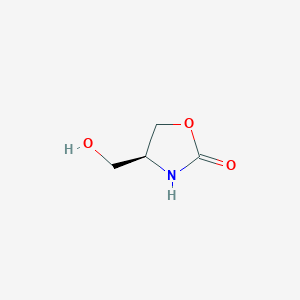

(S)-4-(Hydroxymethyl)oxazolidin-2-one

CAS No.: 144542-44-9

Cat. No.: VC5016288

Molecular Formula: C4H7NO3

Molecular Weight: 117.104

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 144542-44-9 |

|---|---|

| Molecular Formula | C4H7NO3 |

| Molecular Weight | 117.104 |

| IUPAC Name | (4S)-4-(hydroxymethyl)-1,3-oxazolidin-2-one |

| Standard InChI | InChI=1S/C4H7NO3/c6-1-3-2-8-4(7)5-3/h3,6H,1-2H2,(H,5,7)/t3-/m0/s1 |

| Standard InChI Key | MEXGFDVEUOGVFI-VKHMYHEASA-N |

| SMILES | C1C(NC(=O)O1)CO |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of (S)-4-(hydroxymethyl)oxazolidin-2-one (CAS 144542-44-9) comprises a five-membered oxazolidinone ring with a hydroxymethyl (-CH2OH) group at the 4-position (Figure 1). The (S)-configuration at this chiral center is critical for its biological activity and interaction with target proteins .

Table 1: Key Physicochemical Properties

The compound’s relatively high boiling point and density reflect its polar nature, attributed to the hydroxyl and carbonyl functional groups. Its pKa of ~12.11 suggests weak acidity, likely associated with the hydroxymethyl group .

Synthesis and Catalytic Approaches

Catalytic Synthesis via Glycidol and Isocyanates

A pivotal method for synthesizing 4-hydroxymethyl-substituted oxazolidinones involves the reaction of glycidols with isocyanates catalyzed by tetraarylphosphonium salts . This approach enables the preparation of both racemic and enantiomerically pure forms, including the (S)-configured product. The mechanism proceeds through nucleophilic addition of glycidol to the isocyanate, followed by intramolecular cyclization (Scheme 1) .

Scheme 1:

Hydrogen-bonding interactions between the catalyst and glycidol are proposed to enhance reaction efficiency and stereocontrol .

Protection-Deprotection Strategies

In medicinal chemistry applications, the hydroxymethyl group is often protected to prevent undesired side reactions. For example, silylation of (S)-4-(hydroxymethyl)oxazolidin-2-one with agents like tert-butyldimethylsilyl chloride yields the protected derivative 24, which is subsequently used in nucleophilic aromatic substitution (SNAr) reactions . This strategy was employed in the synthesis of mutant IDH1 inhibitors such as IDH305 .

Applications in Medicinal Chemistry

Role in Mutant IDH1 Inhibition

(S)-4-(Hydroxymethyl)oxazolidin-2-one is a key structural motif in inhibitors targeting mutant isocitrate dehydrogenase 1 (IDH1), an enzyme implicated in gliomas and acute myeloid leukemia . Derivatives such as IDH305 (Figure 2) incorporate this scaffold to achieve optimal binding to the allosteric pocket of IDH1 R132H, a common oncogenic mutation .

Key Findings:

-

The hydroxymethyl group contributes to van der Waals interactions with the hydrophobic pocket of IDH1, enhancing potency .

-

Fluorination of the oxazolidinone ring (e.g., 19) improves metabolic stability and oral bioavailability in preclinical models .

-

In vivo studies demonstrated >90% inhibition of the oncometabolite 2-hydroxyglutarate (2-HG) in xenograft tumors .

| Hazard Statement | Precautionary Measure |

|---|---|

| H301: Toxic if swallowed | P210: Avoid heat/open flames |

| P273: Prevent environmental release | |

| P403: Store in ventilated area |

The compound’s toxicity necessitates cautious handling, including the use of personal protective equipment and adherence to storage guidelines .

| Vendor | Purity | Packaging | Price (USD) |

|---|---|---|---|

| Ambeed | 98% | 100 mg | $25 |

| Crysdot | 97% | 5 g | $982 |

| American Custom Chemicals | 95% | 5 mg | $498.77 |

Pricing varies significantly with scale and purity, reflecting the compound’s specialized applications .

Future Directions and Research Opportunities

Recent advances highlight the potential of (S)-4-(hydroxymethyl)oxazolidin-2-one in targeted cancer therapies. Ongoing research aims to:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume